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molecular formula C4H8O5S B3058366 Ethyl sulfoacetate CAS No. 89124-45-8

Ethyl sulfoacetate

Cat. No. B3058366
M. Wt: 168.17 g/mol
InChI Key: YVPPWLBQPPBIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05510379

Procedure details

Sulfoacetic acid (52 g, 371 mM) and EtOH (500 mL) were heated under reflux for 20 hours. The reaction mixture was cooled, and the excess ethanol was removed under vacuum to give ethyl sulfoacetate.
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([CH2:5][C:6]([OH:8])=[O:7])([OH:4])(=[O:3])=[O:2].[CH3:9][CH2:10]O>>[S:1]([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])([OH:4])(=[O:3])=[O:2]

Inputs

Step One
Name
Quantity
52 g
Type
reactant
Smiles
S(=O)(=O)(O)CC(=O)O
Name
Quantity
500 mL
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the excess ethanol was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(O)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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